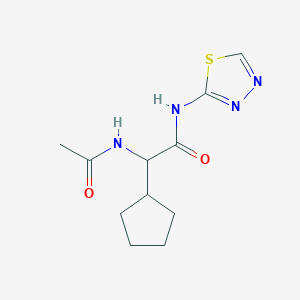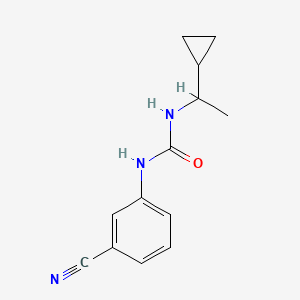
1-(3-Cyanophenyl)-3-(1-cyclopropylethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Cyanophenyl)-3-(1-cyclopropylethyl)urea is a chemical compound that belongs to the class of urea derivatives. It is commonly known as CPEU and has been widely studied for its potential applications in scientific research.
作用機序
The mechanism of action of 1-(3-Cyanophenyl)-3-(1-cyclopropylethyl)urea is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth. It has also been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
1-(3-Cyanophenyl)-3-(1-cyclopropylethyl)urea has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 1-(3-Cyanophenyl)-3-(1-cyclopropylethyl)urea in laboratory experiments is its high potency and selectivity. It has been shown to have low toxicity and minimal side effects, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using this compound is its relatively high cost, which may limit its widespread use in research.
将来の方向性
There are several future directions for research on 1-(3-Cyanophenyl)-3-(1-cyclopropylethyl)urea. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an anti-cancer agent, either alone or in combination with other drugs. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to optimize its synthesis method for increased yield and purity.
Conclusion:
In conclusion, 1-(3-Cyanophenyl)-3-(1-cyclopropylethyl)urea is a promising compound with a wide range of potential applications in scientific research. Its high potency, selectivity, and low toxicity make it a promising candidate for further development as a therapeutic agent. Further research is needed to fully understand its mechanism of action and to optimize its synthesis method for increased yield and purity.
合成法
The synthesis of 1-(3-Cyanophenyl)-3-(1-cyclopropylethyl)urea involves the reaction of 1-(3-Cyanophenyl)urea with cyclopropylethylamine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the final product is obtained after purification by column chromatography. The synthesis method has been optimized to achieve high yields and purity of the product.
科学的研究の応用
1-(3-Cyanophenyl)-3-(1-cyclopropylethyl)urea has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-(3-cyanophenyl)-3-(1-cyclopropylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-9(11-5-6-11)15-13(17)16-12-4-2-3-10(7-12)8-14/h2-4,7,9,11H,5-6H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAARONWZLUMKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC(=O)NC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


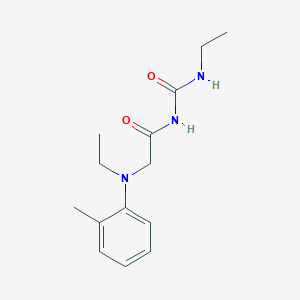
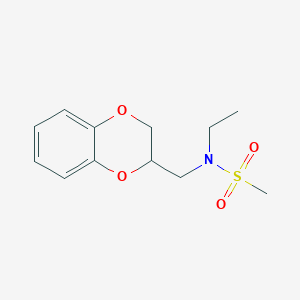
![1-[(5-Chlorothiophen-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B7528771.png)
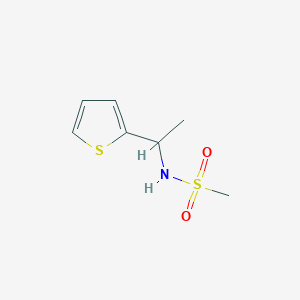
![3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528783.png)
![3-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7528794.png)
![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-methylacetamide](/img/structure/B7528804.png)

![1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea](/img/structure/B7528819.png)



